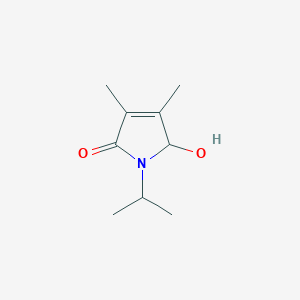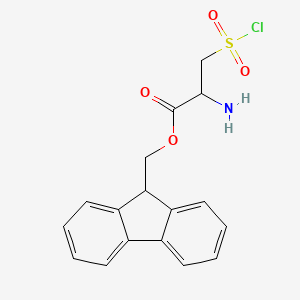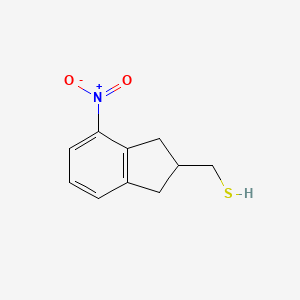![molecular formula C10H19NO B13952201 (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered nitrogen-containing ring and a four-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Annulation Strategy: One of the synthetic routes involves the annulation of the cyclopentane ring.
Alternative Approaches: Other approaches involve the annulation of the four-membered ring, which can be achieved through different cyclization strategies.
Industrial Production Methods: Industrial production methods for (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The products depend on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: It can be used in the development of new materials with unique properties, such as improved mechanical strength or thermal stability.
Wirkmechanismus
The mechanism of action of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the ethyl and hydroxyl groups.
6-Chloro-3-nitropyridin-2-yl-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a different core structure but shares some functional similarities.
Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds have similar biological activities and are used in anticancer research.
Uniqueness: The uniqueness of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(6-ethyl-6-azaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-2-11-4-3-10(8-11)5-9(6-10)7-12/h9,12H,2-8H2,1H3 |
InChI-Schlüssel |
OQYXIKFHYHTQFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2(C1)CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


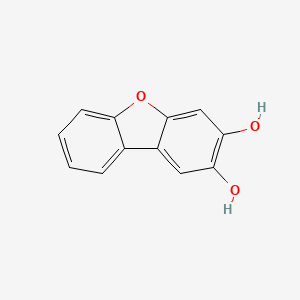
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
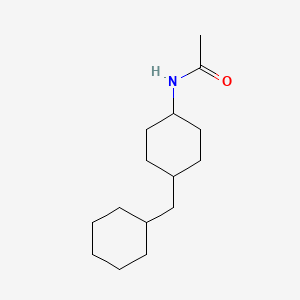

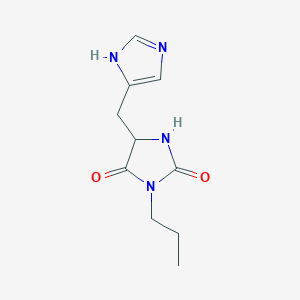
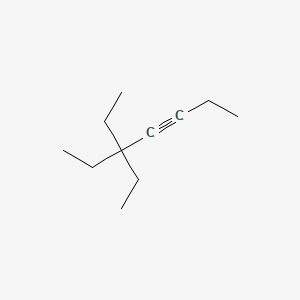
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)

